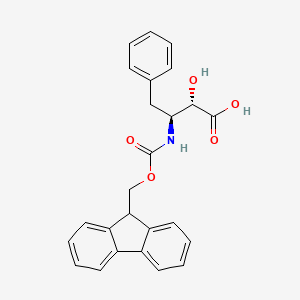

Acide N-Fmoc-(2S,3S)-3-amino-2-hydroxy-4-phénylbutyrique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides

Ce composé est utilisé dans la synthèse de peptides . Le groupe Fmoc (9H-Fluoren-9-ylméthoxycarbonyl) est un groupe protecteur pour le groupe amine dans la synthèse de peptides. Il permet l'addition sélective d'acides aminés dans la séquence souhaitée .

Protection orthogonale

Le composé est utilisé dans la protection orthogonale, une stratégie utilisée dans la synthèse de peptides où différentes parties de la molécule sont protégées par différents groupes protecteurs . Cela permet la déprotection sélective et la réaction de certaines parties de la molécule tout en laissant les autres intactes .

Synthèse de dérivés de l'acide β-hydroxyaspartique

Le composé est utilisé dans la synthèse de dérivés de l'acide β-hydroxyaspartique . Ces dérivés ont diverses applications en recherche biologique et en développement de médicaments .

Inhibition de la croissance fongique

Le composé a été trouvé pour inhiber la croissance de divers champignons . Cela suggère des applications potentielles dans le développement de traitements antifongiques .

Inhibition des transporteurs de glutamate/aspartate

Le composé et ses dérivés ont été trouvés pour inhiber les transporteurs de glutamate/aspartate . Cela pourrait avoir des implications pour le traitement des troubles neurologiques .

Inhibition de la croissance des cellules tumorales

Le composé et ses dérivés ont été trouvés pour inhiber la croissance des cellules tumorales . Cela suggère des applications potentielles dans le traitement du cancer .

Activité antirétrovirale

Le composé et ses dérivés ont été trouvés pour avoir une activité antirétrovirale . Cela suggère des applications potentielles dans le traitement des infections virales .

Peptides antibactériens

Le composé est trouvé dans des séquences de peptides antibactériens tels que la ramoplanine, les katanosines, la lanthiopeptine, les altérobactines, les plusbacines et la cormycine A . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques .

Activité Biologique

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, often referred to as Fmoc-Amino Acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

- Molecular Formula : C25H23NO6

- Molecular Weight : 433.45 g/mol

- CAS Number : 959576-00-2

The biological activity of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Modulation of Cell Signaling Pathways : It has been shown to interact with key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival.

- Regulation of Apoptosis : The compound influences apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Effective against various pathogens including bacteria and viruses.

- Anti-inflammatory Effects : Reduces inflammation by modulating immune responses.

- Antitumor Properties : Exhibits cytotoxic effects on several cancer cell lines.

Case Study 1: Antitumor Efficacy

A study investigated the effects of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through caspase activation assays.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on a mouse model of inflammation demonstrated that administration of the compound led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

In vitro tests revealed that the compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Inhibition of bacterial growth |

| Antitumor | Moderate | Induction of apoptosis |

| Anti-inflammatory | High | Cytokine modulation |

| Enzyme Inhibition | Variable | Competitive inhibition |

Propriétés

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSULZSNDXGGHP-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373283 |

Source

|

| Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210754-59-9 |

Source

|

| Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.